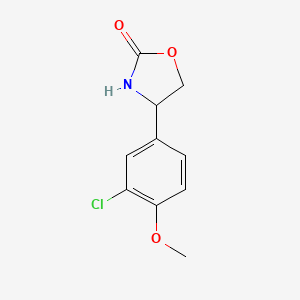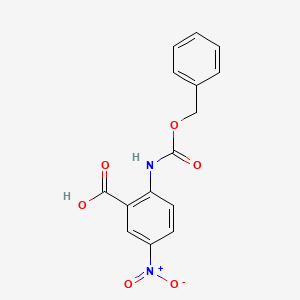
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound characterized by the presence of a dibromophenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid typically involves the following steps:
Bromination: The starting material, 3,4-dibromophenyl, is synthesized through the bromination of phenyl compounds using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Isoxazole Formation: The dibromophenyl compound is then subjected to cyclization with appropriate reagents such as hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to form the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and cyclization steps, and high-pressure reactors for carboxylation to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The dibromo groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dibromophenyl group can enhance binding affinity through halogen bonding, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 3-(3,4-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(3,4-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid
- 3-(3,4-Dimethylphenyl)-5-methylisoxazole-4-carboxylic acid
Uniqueness
3-(3,4-Dibromophenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties. Bromine atoms are larger and more polarizable compared to chlorine or fluorine, which can enhance interactions with biological targets and improve the compound’s efficacy in various applications.
特性
分子式 |
C11H7Br2NO3 |
|---|---|
分子量 |
360.99 g/mol |
IUPAC名 |
3-(3,4-dibromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H7Br2NO3/c1-5-9(11(15)16)10(14-17-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H,15,16) |
InChIキー |
RYMDEOQWQSLYFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2)Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2R)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B13530830.png)


![8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid](/img/structure/B13530861.png)

![5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13530870.png)
![N-methyl-N-[2-(methylamino)ethyl]oxetan-3-amine](/img/structure/B13530884.png)
![rac-1-[(1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carbonyl]piperidine](/img/structure/B13530895.png)

